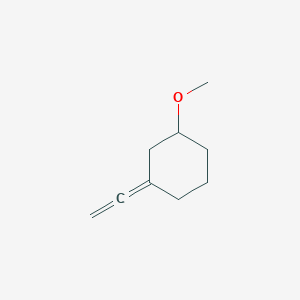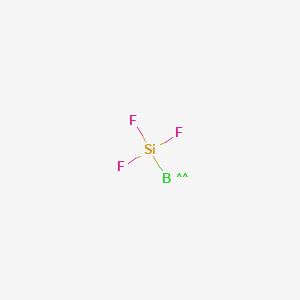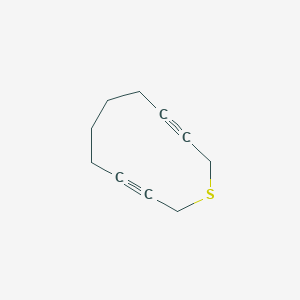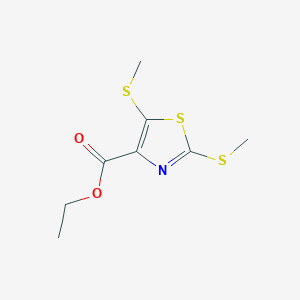
Ethyl 2,5-bis(methylsulfanyl)-1,3-thiazole-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2,5-bis(methylsulfanyl)-1,3-thiazole-4-carboxylate is an organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of two methylsulfanyl groups attached to the thiazole ring, as well as an ethyl ester group at the 4-position.
準備方法
The synthesis of ethyl 2,5-bis(methylsulfanyl)-1,3-thiazole-4-carboxylate can be achieved through several synthetic routes. One common method involves the reaction of ethyl acetoacetate with a suitable thioamide under acidic conditions, followed by cyclization to form the thiazole ring. The reaction conditions typically include the use of a strong acid catalyst, such as hydrochloric acid, and heating to promote the cyclization process .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.
化学反応の分析
Ethyl 2,5-bis(methylsulfanyl)-1,3-thiazole-4-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions .
For example, oxidation of the methylsulfanyl groups can lead to the formation of sulfoxides or sulfones, while reduction can convert the ester group to an alcohol
科学的研究の応用
In chemistry, it serves as a building block for the synthesis of more complex thiazole derivatives with potential biological activities . In biology and medicine, thiazole derivatives have shown promise as antimicrobial, antifungal, and anticancer agents, making this compound a valuable starting material for drug discovery and development .
In the industrial sector, thiazole derivatives are used as intermediates in the production of dyes, agrochemicals, and other specialty chemicals. The unique properties of the thiazole ring, such as its ability to coordinate with metal ions, make it useful in catalysis and material science applications .
作用機序
The mechanism of action of ethyl 2,5-bis(methylsulfanyl)-1,3-thiazole-4-carboxylate is not well-documented. thiazole derivatives, in general, exert their effects through various molecular targets and pathways. For instance, they can inhibit the activity of enzymes involved in essential biological processes, such as DNA synthesis or protein translation. The presence of the methylsulfanyl groups may enhance the compound’s ability to interact with specific molecular targets, leading to its observed biological activities.
類似化合物との比較
Ethyl 2,5-bis(methylsulfanyl)-1,3-thiazole-4-carboxylate can be compared with other thiazole derivatives, such as 2-aminothiazole, 2-mercaptothiazole, and 2,4-dimethylthiazole. These compounds share the thiazole ring structure but differ in the substituents attached to the ring. The presence of the ethyl ester and methylsulfanyl groups in this compound makes it unique and may contribute to its distinct chemical and biological properties .
特性
CAS番号 |
113270-48-7 |
|---|---|
分子式 |
C8H11NO2S3 |
分子量 |
249.4 g/mol |
IUPAC名 |
ethyl 2,5-bis(methylsulfanyl)-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C8H11NO2S3/c1-4-11-6(10)5-7(12-2)14-8(9-5)13-3/h4H2,1-3H3 |
InChIキー |
ZGIJTMKBOZPHKF-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=C(SC(=N1)SC)SC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7,7-Dimethyl-9-oxo-3-thia-7-azabicyclo[3.3.1]nonan-7-ium iodide](/img/structure/B14306635.png)

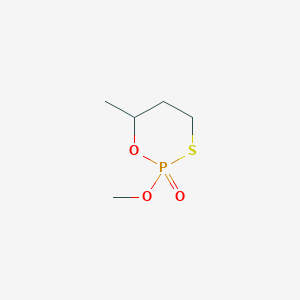
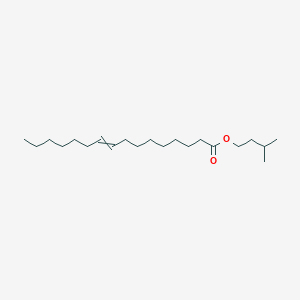

![3,4-Dihydro-2H,6H-[1,3,4]thiadiazino[2,3-b]quinazolin-6-one](/img/structure/B14306653.png)
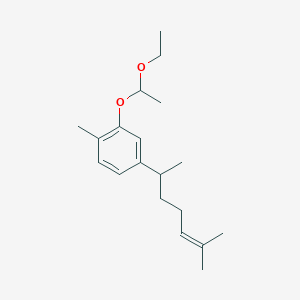
![Methyl 3-oxo-3-[(2-phenylethyl)amino]propanoate](/img/structure/B14306656.png)
![N-{2-[4-(Cyclohexylsulfamoyl)phenyl]ethyl}acetamide](/img/structure/B14306658.png)
![N-Methyl-1-oxo-N-[(pyridin-3-yl)methyl]ethan-1-amine N-oxide](/img/structure/B14306660.png)
![2,5-Pyrrolidinedione, 1-[(1-oxo-10-undecenyl)oxy]-](/img/structure/B14306667.png)
